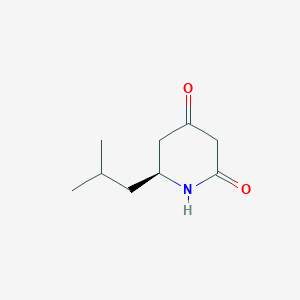![molecular formula C20H16N6S B12529722 4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- is a complex organic compound known for its potential neuroprotective properties. This compound has been studied for its ability to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which is implicated in ischemia-induced cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- involves several steps. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving the pyrimidine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reductive amination typically involves reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reductive amination and substitution can produce different substituted pyrimidine and benzothiazole compounds .
Wissenschaftliche Forschungsanwendungen
4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- has several scientific research applications:
Neuroprotection: It has been shown to inhibit the JNK signaling pathway, promoting cell survival after cerebral ischemia.
Pharmacology: The compound is studied for its potential use in developing drugs for neurodegenerative diseases and ischemic conditions.
Biochemistry: It serves as a tool for studying the JNK pathway and its role in cell death and survival.
Wirkmechanismus
The compound exerts its effects by inhibiting the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. This inhibition prevents the phosphorylation of c-Jun, a key step in the pathway that leads to cell death. By blocking this pathway, the compound promotes cell survival, particularly in neurons affected by ischemic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their potential as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Uniqueness
4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)- is unique due to its specific inhibition of the JNK pathway, which is not a common feature among similar compounds. This specificity makes it a valuable compound for neuroprotective research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H16N6S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile |
InChI |
InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,25H,7,10H2,(H,23,24,26)/b19-15- |
InChI-Schlüssel |
AVLYNJZZQYEFEA-CYVLTUHYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N/C(=C(\C#N)/C3=NC(=NC=C3)NCCC4=CN=CC=C4)/S2 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)

![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)

![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
